Cas no 2034322-74-0 (2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide)

2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide structure
2034322-74-0 structure
商品名:2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide
CAS番号:2034322-74-0
MF:C18H19ClFN3O
メガワット:347.814366579056
CID:5408092

2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-fluoro-N-[[1-(4-pyridinyl)-4-piperidinyl]methyl]benzamide
    • 2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide
    • インチ: 1S/C18H19ClFN3O/c19-15-2-1-3-16(20)17(15)18(24)22-12-13-6-10-23(11-7-13)14-4-8-21-9-5-14/h1-5,8-9,13H,6-7,10-12H2,(H,22,24)
    • InChIKey: SRNFFBISXLTAEH-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1CCN(C2C=CN=CC=2)CC1)(=O)C1=C(F)C=CC=C1Cl

じっけんとくせい

  • 密度みつど: 1.256±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 496.2±40.0 °C(Predicted)
  • 酸性度係数(pKa): 13.14±0.46(Predicted)

2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6178-4076-3mg
2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide
2034322-74-0
3mg
$94.5 2023-09-09
Life Chemicals
F6178-4076-40mg
2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide
2034322-74-0
40mg
$210.0 2023-09-09
Life Chemicals
F6178-4076-50mg
2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide
2034322-74-0
50mg
$240.0 2023-09-09
Life Chemicals
F6178-4076-75mg
2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide
2034322-74-0
75mg
$312.0 2023-09-09
Life Chemicals
F6178-4076-2μmol
2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide
2034322-74-0
2μmol
$85.5 2023-09-09
Life Chemicals
F6178-4076-10μmol
2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide
2034322-74-0
10μmol
$103.5 2023-09-09
Life Chemicals
F6178-4076-5mg
2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide
2034322-74-0
5mg
$103.5 2023-09-09
Life Chemicals
F6178-4076-4mg
2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide
2034322-74-0
4mg
$99.0 2023-09-09
Life Chemicals
F6178-4076-20mg
2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide
2034322-74-0
20mg
$148.5 2023-09-09
Life Chemicals
F6178-4076-1mg
2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide
2034322-74-0
1mg
$81.0 2023-09-09

2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide 関連文献

2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamideに関する追加情報

2-Chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide (CAS No. 2034322-74-0)

The compound 2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide, identified by the CAS registry number 2034322-74-0, is a highly specialized organic molecule with significant potential in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of benzamides, which are widely studied for their diverse applications in drug design and development. The molecular structure of this compound is characterized by a benzamide core, with substituents at the 2-chloro and 6-fluoro positions, and a piperidine ring fused with a pyridine moiety at the nitrogen atom of the amide group.

Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules, leveraging techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have significantly enhanced the efficiency and scalability of producing 2-chloro-6-fluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzamide for research and industrial purposes. The integration of computational chemistry tools has further facilitated the optimization of synthetic pathways, ensuring high yields and purity levels.

From a pharmacological perspective, benzamides like this compound are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. Specifically, 2-chloro-substituted benzamides have been reported to exhibit potent inhibitory effects on histone deacetylases (HDACs), which are implicated in numerous pathological conditions such as cancer, inflammation, and neurological disorders. The presence of a pyridine-piperidine heterocycle in this molecule introduces additional functional diversity, potentially enhancing its bioavailability and target specificity.

Emerging research has also explored the role of fluorinated benzamides in drug delivery systems. The 6-fluoro substitution in this compound may contribute to improved pharmacokinetic properties, such as enhanced solubility and reduced clearance rates. Additionally, the pyridine ring within the piperidine moiety could serve as a binding site for metal ions or other biomolecules, opening avenues for applications in metalloenzyme inhibition or radiopharmaceutical development.

In terms of structural characterization, modern analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the spatial arrangement of atoms in CAS No. 2034322-74-0. These studies have revealed that the molecule adopts a rigid conformation due to steric interactions between the chlorine and fluorine substituents on the benzene ring. Such structural rigidity is often advantageous in drug design, as it can lead to improved binding affinities at target sites.

The synthesis of 2-chloro-6-fluoro-N-{[1-(pyridin-4-yll)piperidin-)y]methyl}benzamide typically involves multi-step processes that integrate principles from both organic synthesis and medicinal chemistry. Key steps include the formation of intermediates via Friedel-Crafts acylation or Ullmann coupling reactions, followed by selective substitution reactions to introduce halogen atoms at specific positions on the aromatic ring. The final step involves coupling the activated benzoyl chloride with the piperidine-pyridine derivative under controlled conditions to yield the desired product.

From an environmental standpoint, researchers have begun investigating the biodegradation pathways of similar compounds to assess their ecological impact. Studies suggest that certain benzamide derivatives can undergo hydrolytic cleavage under specific pH conditions, leading to their breakdown into less complex molecules. Understanding these degradation mechanisms is crucial for developing sustainable manufacturing practices and minimizing environmental risks associated with chemical waste.

In conclusion, CAS No. 2034322-)74-), or 2-chloro-)fluoro-N-{[1-(pyridin-)yll)piperidin-)y]methyl}benzamide, represents a cutting-edge molecule with multifaceted applications across various scientific domains. Its unique structure, derived from advanced synthetic methodologies, positions it as a promising candidate for innovative therapeutic interventions and materials innovation.

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